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molecular formula C14H15NO2 B3147354 4-(4-Methoxyphenoxy)-2-methylaniline CAS No. 620989-09-5

4-(4-Methoxyphenoxy)-2-methylaniline

Cat. No. B3147354
M. Wt: 229.27 g/mol
InChI Key: KONLUXDVHBCNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919332B2

Procedure details

A mixture of 4-(4-methoxy-phenoxy)-2-methylnitrobenzene (3.5 grams, mmol) and methanol (200 mL) was treated with 200 miligrams of 10% palladium on carbon and was shaken under 50 psi of hydrogen gas for 3 hours. Filtration through a pad of celite and concentration in vacuo afforded 3.1 grams of 4-(4-methoxy-phenoxy)-2-methyl-phenylamine as a tan solid.
Name
4-(4-methoxy-phenoxy)-2-methylnitrobenzene
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[C:10]([CH3:17])[CH:9]=2)=[CH:5][CH:4]=1.[H][H]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([CH3:17])[CH:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
4-(4-methoxy-phenoxy)-2-methylnitrobenzene
Quantity
3.5 g
Type
reactant
Smiles
COC1=CC=C(OC2=CC(=C(C=C2)[N+](=O)[O-])C)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
through a pad of celite and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OC2=CC(=C(C=C2)N)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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